5'-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol
Description
The compound 5'-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol is a structurally complex spirocyclic molecule characterized by two fused oxygen-containing ring systems. Its core structure includes a 1,4-dioxaspiro[4.5]decane moiety, which consists of a cyclohexane ring fused to a 1,4-dioxolane ring via a spiro carbon atom. This is further integrated with a tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol] system, creating a bicyclic framework with a hydroxyl (-OH) group at the 6'-position .
The synthesis of this compound involves multi-step reactions, including acetal/ketal formation and spiro-annulation. For example, intermediates like 1,4-dioxaspiro[4.5]decan-8-ol (CAS 22428-87-1) are synthesized via NaBH₄ reduction of 1,4-dioxaspiro[4.5]decan-8-one under methanol, followed by purification via column chromatography . Key characterization data include:
Properties
IUPAC Name |
5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYVZLZWQFLSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Details
- IUPAC Name : 5'-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol
- CAS Number : 4167-35-5
- Molecular Formula : C₉H₁₆O₃
- Molecular Weight : 172.22 g/mol
Structural Representation
The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of multiple functional groups, including dioxolane and tetrahydrofuran moieties, enhances its reactivity and interaction with biological systems.
Antimicrobial Properties
Research has indicated that compounds similar to This compound exhibit antimicrobial activity. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry found that spirocyclic compounds demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membrane integrity and inhibition of cell wall synthesis.
Antioxidant Activity
The antioxidant potential of this compound has also been explored:
- Research Findings : In vitro assays revealed that the compound scavenges free radicals effectively. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay showed a dose-dependent increase in radical scavenging activity, indicating potential applications in preventing oxidative stress-related diseases.
Cytotoxic Effects
The cytotoxicity of the compound was evaluated against various cancer cell lines:
- Study Overview : A study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) reported IC50 values indicating moderate to high cytotoxicity. The compound induced apoptosis through the activation of caspase pathways.
Comparative Analysis
| Property | 5'-(1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydrospiro... | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against S. aureus, E. coli | Other spirocyclic compounds |
| Antioxidant Activity | High radical scavenging capacity | Flavonoids, polyphenols |
| Cytotoxicity | Moderate to high against HeLa and MCF-7 | Various chemotherapeutic agents |
The biological activities of This compound can be attributed to its ability to interact with cellular targets:
- Antimicrobial Mechanism : Likely involves interference with bacterial protein synthesis or membrane integrity.
- Antioxidant Mechanism : Involves electron donation to neutralize free radicals.
- Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol Derivatives
- 1,4-Dioxaspiro[4.5]decan-8-ol (CAS 22428-87-1): A simpler analogue lacking the tetrahydrospiro component. It serves as a precursor in organic synthesis and exhibits a melting point of 131–132°C .
- 1,4-Dioxaspiro[4.5]decan-8-ylmethanol (CAS 1256546-72-1): Features a hydroxymethyl substituent, enhancing its utility in coupling reactions .
Spiro-Fused Heterocycles
- (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid: Contains a carboxylic acid group, enabling applications in asymmetric catalysis. Its crystal structure (R factor = 0.041) confirms stereochemical precision .
- 1,4-Dithiaspiro[4.5]decan-2-ylmethanol: Replaces oxygen atoms with sulfur, altering electronic properties and reactivity (e.g., thiol-mediated redox activity) .
Physicochemical Properties
| Property | Target Compound | 1,4-Dioxaspiro[4.5]decan-8-ol | (2S)-2-(3-Oxo-dioxaspiro)ethanoic acid |
|---|---|---|---|
| Molecular Formula | C₂₄H₃₄O₇ (estimated) | C₈H₁₄O₃ | C₁₁H₁₆O₅ |
| Molecular Weight | ~434.5 g/mol | 158.2 g/mol | 228.2 g/mol |
| Density | ~1.33 g/cm³ (predicted) | 1.15 g/cm³ | 1.29 g/cm³ |
| Boiling Point | ~554°C (predicted) | 250–300°C | 340–360°C |
| Key Functional Groups | Spiro-dioxolane, hydroxyl | Spiro-dioxolane, hydroxyl | Spiro-dioxolane, carboxylic acid |
The target compound’s higher molecular weight and density reflect its structural complexity compared to simpler spiroketals like 1,4-dioxaspiro[4.5]decan-8-ol .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing this compound, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including spirocyclization and functional group protection. Key steps include:
- Spirocyclization : Use of 1,4-dioxaspiro[4.5]decane derivatives as precursors, with acid- or base-catalyzed ring closure in aprotic solvents like THF or DCM .
- Protection of hydroxyl groups : Selective protection using silyl ethers or acetates to prevent unwanted side reactions during subsequent steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures to isolate the product .
Critical conditions : Strict temperature control (±2°C) during cyclization and anhydrous conditions to avoid hydrolysis of sensitive intermediates .
Basic: Which spectroscopic techniques are most effective for structural characterization, and how are their data interpreted?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals based on coupling patterns (e.g., doublets for sp³-hybridized carbons in dioxolane rings at δ 100–110 ppm) and integration ratios. Overlapping signals in the δ 3.5–4.5 ppm range typically correspond to etheric protons .
- 2D NMR (COSY, HSQC) : Resolves connectivity in fused ring systems, such as correlations between furodioxolane and cyclohexane protons .
- HRMS : Confirms molecular formula via exact mass matching (e.g., [M+Na]⁺ adducts within 2 ppm error) .
- IR Spectroscopy : Identifies hydroxyl (broad ~3400 cm⁻¹) and ether (sharp ~1100 cm⁻¹) stretches .
Advanced: How can contradictions in stereochemical assignments from NMR data be resolved in such complex spirocyclic systems?
- Advanced NMR Techniques :
- X-ray Crystallography : Provides unambiguous stereochemical determination if single crystals are obtainable .
- Computational Modeling : DFT-based prediction of NMR chemical shifts (e.g., using Gaussian or ORCA) to compare with experimental data .
Advanced: What computational strategies are used to design and validate synthetic routes for spirocyclic ethers?
- Reaction Pathway Prediction :
- Experimental Validation : Iterative feedback loops where computational predictions guide reaction parameter adjustments (e.g., temperature, stoichiometry) .
Basic: What safety protocols are essential for handling this compound given its structural complexity?
- Handling : Use of nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Conduct reactions in a fume hood due to potential volatility of intermediates .
- Storage : Inert atmosphere (argon) at 2–8°C to prevent oxidation or hydrolysis of the dioxolane rings .
- Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal in designated organic waste containers .
Advanced: How do fused ring systems and stereocenters influence conformational dynamics, and what methods study these effects?
- Conformational Analysis :
- Variable-Temperature NMR : Detects ring-flipping barriers in cyclohexane moieties (e.g., coalescence temperatures for axial-equatorial proton exchange) .
- Molecular Dynamics (MD) Simulations : Trajectory analysis of spirocyclic systems in explicit solvents (e.g., water or DMSO) to model flexibility .
- Crystallographic Studies : Compare solid-state (X-ray) and solution-phase (NMR) conformations to assess environmental effects .
Advanced: What approaches are used to determine relative configurations without crystallographic data?
- J-Based Configuration Analysis (JBCA) : Measures ³JHH coupling constants to infer dihedral angles between adjacent protons (e.g., trans-diaxial vs. gauche arrangements) .
- Isotopic Labeling : Incorporation of deuterium at specific positions simplifies NMR spectra and clarifies coupling networks .
- Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., 1,4-dioxaspiro[4.5]decan-8-ol derivatives) with known configurations .
Basic: How is HRMS utilized to confirm molecular formula, and what are common pitfalls?
- Methodology : Electrospray ionization (ESI) in positive/negative ion mode, with internal calibration using sodium trifluoroacetate .
- Data Interpretation : Match observed [M+H]⁺ or [M–H]⁻ peaks to theoretical m/z (e.g., C₂₀H₂₈O₇ requires m/z 396.1785 ± 2 ppm) .
- Pitfalls :
- Adduct Formation : Misinterpretation of [M+Na]⁺ or [M+K]⁺ as molecular ions.
- Isotopic Peaks : Overlooking ¹³C contributions in high-molecular-weight compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
